

Crystal Structure of N-(4-chlorophenyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: 4'-Chloroacetanilide

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Introduction

N-(4-chlorophenyl)acetamide, a member of the acetamide family, serves as a significant molecule in the landscape of chemical and pharmaceutical research. Its structural framework is a precursor and an intermediate in the synthesis of various organic compounds. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating its physicochemical properties, predicting its behavior in different environments, and designing new molecular entities with desired biological activities. This technical guide provides an in-depth analysis of the crystal structure of N-(4-chlorophenyl)acetamide, based on a redetermination of its structure using single-crystal X-ray diffraction. Detailed experimental protocols for its synthesis and crystallographic analysis are presented, along with a comprehensive tabulation of its structural parameters.

Experimental Protocols

Synthesis of N-(4-chlorophenyl)acetamide

A standard method for the synthesis of N-(4-chlorophenyl)acetamide involves the acetylation of 4-chloroaniline with acetic anhydride.^[1]

Materials:

- 4-chloroaniline

- Acetic anhydride
- Glacial acetic acid (catalyst)
- Ethanol (recrystallization solvent)
- Distilled water
- Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)
- Heating mantle
- Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve 4-chloroaniline in glacial acetic acid.
- To this solution, add acetic anhydride dropwise while stirring. An exothermic reaction is expected.
- After the addition is complete, heat the reaction mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing cold water to precipitate the crude product.
- Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water to remove any remaining acid and unreacted reagents.
- Purify the crude N-(4-chlorophenyl)acetamide by recrystallization from a suitable solvent, such as ethanol, to obtain colorless crystals.
- Dry the purified crystals in a desiccator. The purity can be confirmed by measuring the melting point and by spectroscopic techniques such as NMR and IR.

Crystal Structure Determination

The crystal structure of N-(4-chlorophenyl)acetamide was redetermined to a higher precision by Gowda et al.[\[2\]](#) The following protocol is based on their reported methodology.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the purified N-(4-chlorophenyl)acetamide at room temperature.[\[2\]](#)

X-ray Diffraction Data Collection:

- A suitable single crystal of dimensions approximately 0.33 x 0.10 x 0.08 mm was selected and mounted on a diffractometer.[\[2\]](#)
- X-ray diffraction data were collected using Cu K α radiation ($\lambda = 1.5418 \text{ \AA}$) at a temperature of 299(2) K.[\[2\]](#)
- An Enraf–Nonius CAD-4 diffractometer was used for data collection.[\[2\]](#)
- A total of 1260 reflections were measured, of which 793 were independent.[\[2\]](#)

Structure Solution and Refinement:

- The structure was solved by direct methods and refined by full-matrix least-squares on F^2 .
- The positions of the hydrogen atoms of the NH group were located in a difference Fourier map and their coordinates were refined.[\[2\]](#)
- The carbon-bound hydrogen atoms were positioned with idealized geometry and refined using a riding model.[\[2\]](#)
- The final refinement converged to an R-factor of 0.030 for reflections with $I > 2\sigma(I)$ and a $wR(F^2)$ of 0.084 for all data.[\[2\]](#)

Data Presentation

The crystallographic data reveals that N-(4-chlorophenyl)acetamide crystallizes in the orthorhombic space group $Pna2_1$.[\[2\]](#)

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Chemical formula	C ₈ H ₈ ClNO
Formula weight	169.60
Crystal system	Orthorhombic
Space group	Pna2 ₁
a (Å)	9.7163 (7)
b (Å)	12.8528 (9)
c (Å)	6.5282 (6)
V (Å ³)	815.25 (11)
Z	4
Temperature (K)	299 (2)
Radiation, λ (Å)	Cu Kα, 1.5418
μ (mm ⁻¹)	3.65
Crystal size (mm)	0.33 x 0.10 x 0.08
Reflections collected	1260
Independent reflections	793
R _{int}	0.027
R[F ² > 2σ(F ²)]	0.030
wR(F ²)	0.084
Goodness-of-fit on F ²	1.04

Data sourced from Gowda et al., 2007.[\[2\]](#)

Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length (Å)
Cl1	C4	1.742(3)
O1	C7	1.231(3)
N1	C1	1.418(3)
N1	C7	1.345(3)
C1	C2	1.383(4)
C1	C6	1.387(4)
C2	C3	1.381(4)
C3	C4	1.378(4)
C4	C5	1.376(4)
C5	C6	1.382(4)
C7	C8	1.506(4)

Note: Atom numbering is based on the crystallographic data.

Table 3: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle (°)
C1	N1	C7	127.8(2)
N1	C1	C2	121.2(2)
N1	C1	C6	118.8(2)
C2	C1	C6	120.0(3)
C1	C2	C3	119.7(3)
C2	C3	C4	120.6(3)
Cl1	C4	C3	119.3(2)
Cl1	C4	C5	119.6(2)
C3	C4	C5	121.1(3)
C4	C5	C6	119.2(3)
C1	C6	C5	119.4(3)
O1	C7	N1	123.3(3)
O1	C7	C8	121.3(3)
N1	C7	C8	115.4(2)

Note: Atom numbering is based on the crystallographic data.

Table 4: Selected Torsion Angles (°)

Atom 1	Atom 2	Atom 3	Atom 4	Angle (°)
C6	C1	N1	C7	-156.4(3)
C2	C1	N1	C7	24.5(4)
C1	N1	C7	O1	-2.9(4)
C1	N1	C7	C8	177.6(2)
N1	C1	C2	C3	179.1(3)
C6	C1	C2	C3	-1.8(4)
C1	C2	C3	C4	0.9(5)
C2	C3	C4	C5	0.3(5)
C2	C3	C4	Cl1	-178.8(2)
C3	C4	C5	C6	-1.1(5)
Cl1	C4	C5	C6	178.0(2)
N1	C1	C6	C5	-178.6(3)
C2	C1	C6	C5	2.3(4)
C4	C5	C6	C1	-0.5(5)

Note: Atom numbering is based on the crystallographic data.

Hydrogen Bonding

The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains along the crystallographic c-axis.^[2]

Table 5: Hydrogen Bond Geometry (Å, °)

D	H	A	d(D-H)	d(H···A)	d(D···A)	∠(DHA)
N1	H1	O1 ⁱ	0.86	2.06	2.909(3)	169

Symmetry code: (i) x, y, z+1. Data sourced from Gowda et al., 2007.^[2]

Visualization

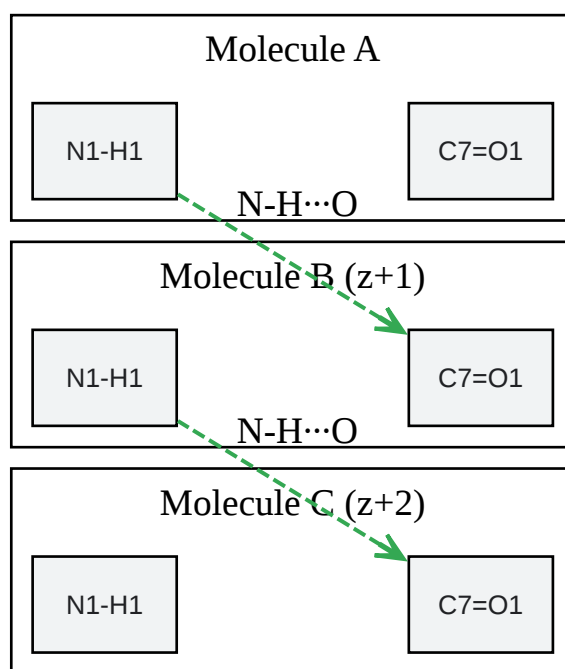
Molecular Structure

The molecular structure of N-(4-chlorophenyl)acetamide consists of a central acetamide group linked to a 4-chlorophenyl ring. The geometry of the amide linkage and the relative orientation of the phenyl ring are key structural features.

Molecular structure of N-(4-chlorophenyl)acetamide.

Crystal Packing and Hydrogen Bonding

The crystal packing is characterized by the formation of infinite chains of molecules linked by N—H...O hydrogen bonds. This arrangement plays a crucial role in the stability and physical properties of the crystalline solid.



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Hydrogen bonding network in N-(4-chlorophenyl)acetamide.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of N-(4-chlorophenyl)acetamide. The detailed crystallographic data, presented in tabular format, offers precise information on bond lengths, bond angles, and the overall molecular geometry. The visualization of the molecular structure and the hydrogen bonding network further illuminates the key structural features. The outlined experimental protocols for synthesis and crystal structure determination provide a practical guide for researchers in the field. This detailed structural understanding is fundamental for applications in medicinal chemistry, materials science, and drug development, enabling the rational design of new compounds based on the N-(4-chlorophenyl)acetamide scaffold.

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